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Compound of Interest

Compound Name:
Ethyl 6-(hydroxymethyl)pyridine-2-

carboxylate

Cat. No.: B1311370 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a substituted pyridine derivative of

significant interest in medicinal chemistry and drug discovery. Its bifunctional nature,

possessing both a reactive hydroxymethyl group and an ester moiety, makes it a versatile

building block for the synthesis of more complex molecules with potential therapeutic

applications. This technical guide provides a comprehensive overview of the commercial

availability, physicochemical properties, synthetic methodologies, and a relevant biological

signaling pathway for this compound.

Commercial Availability
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is readily available from a variety of

commercial suppliers, catering to research and development needs. The following table

summarizes a selection of vendors, their reported purities, and typical quantities offered.
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Supplier Purity Available Quantities

Sigma-Aldrich ≥97% 1g, 5g

Combi-Blocks >97.0% (TLC) 1g, 5g, 10g

TCI America >98.0% (GC) 1g, 5g

Santa Cruz Biotechnology - 1g, 5g, 25g

Fisher Scientific - 1g, 5g

Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 6-(hydroxymethyl)pyridine-2-
carboxylate is presented below, compiled from various supplier and database sources.

Property Value

CAS Number 109852-92-0

Molecular Formula C₉H₁₁NO₃

Molecular Weight 181.19 g/mol

Appearance White to off-white solid

Boiling Point 134-136 °C at 0.5 mmHg

Melting Point 58-62 °C

Density 1.221 g/cm³

Solubility Soluble in methanol, chloroform

Storage Temperature 2-8°C

Synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-
carboxylate
A plausible and frequently cited synthetic route to Ethyl 6-(hydroxymethyl)pyridine-2-
carboxylate involves the selective reduction of the corresponding diester, dimethyl pyridine-
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2,6-dicarboxylate.

Experimental Protocol: Selective Reduction of Dimethyl
Pyridine-2,6-dicarboxylate
Materials:

Dimethyl pyridine-2,6-dicarboxylate

Lithium borohydride (LiBH₄)

Tetrahydrofuran (THF), anhydrous

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate and hexanes for chromatography

Procedure:

A solution of dimethyl pyridine-2,6-dicarboxylate (1 equivalent) in anhydrous THF is prepared

in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

The solution is cooled to 0°C in an ice bath.

Lithium borohydride (1.0-1.2 equivalents) is added portion-wise to the stirred solution. The

reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room

temperature, stirring for an additional 12-16 hours.

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction is carefully quenched by the slow addition of water at 0°C.

The mixture is diluted with dichloromethane and washed sequentially with saturated aqueous

NaHCO₃ solution and brine.

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under

reduced pressure to yield the crude product.

The crude product is purified by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to afford Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white to

off-white solid.

A logical workflow for this synthesis is depicted in the following diagram:

Synthesis Workflow

Start Dissolve Dimethyl Pyridine-2,6-dicarboxylate
in anhydrous THF Cool to 0°C Add LiBH4

(1.0-1.2 eq)
Stir at 0°C to RT

(12-16 h)
Quench with H2O

at 0°C Extract with DCM Wash with NaHCO3
and Brine Dry over MgSO4 Concentrate in vacuo Purify by Silica Gel

Chromatography Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

Click to download full resolution via product page

A logical workflow for the synthesis of the target compound.

Relevant Biological Signaling Pathway: Telomerase
Inhibition
While Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate itself has not been extensively studied

for its biological activity, the pyridine scaffold is a common feature in many enzyme inhibitors.

Notably, various pyridine derivatives have been investigated as inhibitors of telomerase, an

enzyme crucial for the immortalization of cancer cells.

Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes,

thereby preventing their progressive shortening during cell division. In most somatic cells,

telomerase activity is repressed, leading to a finite cellular lifespan. However, in the vast

majority of cancer cells, telomerase is reactivated, enabling unlimited proliferation. Inhibition of

telomerase is therefore a promising strategy for cancer therapy.

The catalytic subunit of human telomerase is known as hTERT. The expression of hTERT is

tightly regulated by a complex network of signaling pathways. Several transcription factors,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1311370?utm_src=pdf-body
https://www.benchchem.com/product/b1311370?utm_src=pdf-body-img
https://www.benchchem.com/product/b1311370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


including c-Myc and NF-κB, can upregulate hTERT expression. Conversely, tumor suppressor

proteins like p53 can repress its transcription. Pyridine-based inhibitors can interfere with this

process through various mechanisms, including direct inhibition of the hTERT enzyme activity

or by modulating the upstream signaling pathways that control its expression.

The following diagram illustrates a simplified overview of the telomerase regulation and

inhibition pathway.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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